molecular formula C16H19BrN2O3S B15283267 2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol

2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol

Cat. No.: B15283267
M. Wt: 399.3 g/mol
InChI Key: OMXWIFGOIWYRMJ-UHFFFAOYSA-N
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Description

2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a brominated naphthalene ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps. One common approach starts with the bromination of naphthalene to introduce the bromo group. This is followed by sulfonylation to attach the sulfonyl group to the naphthalene ring. The resulting intermediate is then reacted with piperazine under suitable conditions to form the piperazinyl derivative. Finally, the ethanol group is introduced through a reaction with an appropriate alcohol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine or sulfonyl groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide
  • 1-[(4-Bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole
  • 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole

Uniqueness

2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19BrN2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

2-[4-(4-bromonaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol

InChI

InChI=1S/C16H19BrN2O3S/c17-15-5-6-16(14-4-2-1-3-13(14)15)23(21,22)19-9-7-18(8-10-19)11-12-20/h1-6,20H,7-12H2

InChI Key

OMXWIFGOIWYRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

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